3-Bromo-1H-pyrazole-4-sulfinicacid

Physicochemical Properties Lead Optimization ADME Prediction

Lead optimization often stalls when a carboxylate bioisostere is needed without losing synthetic versatility. 3-Bromo-1H-pyrazole-4-sulfinic acid provides a sulfinic acid group (~1000× more acidic than COOH) and a 3-Br handle for Suzuki/Sonogashira couplings, enabling focused SAR libraries. Key supply data: • >30 mg/mL DMSO solubility & 3-month solution stability at -20 °C • Direct precursor to diamide insecticide pyrazole cores • Consistent 98% purity with reliable cold-chain logistics

Molecular Formula C3H3BrN2O2S
Molecular Weight 211.04 g/mol
Cat. No. B13116383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1H-pyrazole-4-sulfinicacid
Molecular FormulaC3H3BrN2O2S
Molecular Weight211.04 g/mol
Structural Identifiers
SMILESC1=NNC(=C1S(=O)O)Br
InChIInChI=1S/C3H3BrN2O2S/c4-3-2(9(7)8)1-5-6-3/h1H,(H,5,6)(H,7,8)
InChIKeyXLHDYODFHXETFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1H-pyrazole-4-sulfinic Acid Specifications


3-Bromo-1H-pyrazole-4-sulfinic acid (CAS: 2137711-38-5) is a halogenated heterocyclic sulfinic acid derivative with the molecular formula C3H3BrN2O2S and a molecular weight of 211.04 g/mol . The compound is characterized by a pyrazole ring substituted with a bromine atom at the 3-position and a sulfinic acid (-SO2H) group at the 4-position . This specific substitution pattern imparts unique electronic and steric properties that differentiate it from other pyrazole-4-sulfinic acid analogs and from carboxylic acid derivatives, making it a valuable intermediate for agrochemical and pharmaceutical synthesis [1].

Synthetic Role Halogenated heterocyclic building block with dual reactive sites (Br and sulfinic acid)
Cross-Coupling 3-Bromo enables Suzuki, Sonogashira, and related palladium-catalyzed couplings
Sulfur Chemistry 4-Sulfinic acid supports sulfinate-based oxidations and sulfonamide formation

Why 3-Bromo-1H-pyrazole-4-sulfinic Acid Cannot Be Replaced


Substituting 3-Bromo-1H-pyrazole-4-sulfinic acid with a seemingly similar compound, such as 3-bromo-1H-pyrazole-4-carboxylic acid or an unsubstituted pyrazole-4-sulfinic acid, is not scientifically valid due to fundamental differences in electronic properties and chemical reactivity. The sulfinic acid moiety at the 4-position is significantly more acidic and chemically distinct than a carboxylic acid group, enabling specific sulfinate-based reactions that are inaccessible to carboxylates [1]. Furthermore, the 3-bromo substituent provides a critical vector for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) to build molecular complexity, a function that is absent in non-halogenated or differently substituted analogs [2]. The precise combination of the 3-bromo and 4-sulfinic acid groups creates a unique reactivity profile that is essential for achieving the desired outcomes in specific synthetic sequences, particularly in the construction of sulfur-containing heterocycles for pesticide and pharmaceutical discovery [3].

Carboxylic Acid Analog
Sulfinic acid is significantly more acidic and offers orthogonal reactivity; carboxylic acid replacement may not reproduce sulfinate-based transformations or ionization profiles.
Non-Brominated Pyrazole
Absence of the 3‑bromo substituent removes the primary cross-coupling handle, limiting routes for molecular elaboration and core diversification.
Higher Sulfur Oxidation States
Sulfonic acids or sulfonamides differ in oxidation state and selectivity; the sulfinic acid group provides a distinct reactivity window that cannot be directly emulated.

3-Bromo-1H-pyrazole-4-sulfinic Acid Comparative Evidence


Predicted Acidity vs. Carboxylic Acid Analog

The sulfinic acid functional group in the target compound imparts significantly different physicochemical properties compared to its carboxylic acid analog, 3-bromo-1H-pyrazole-4-carboxylic acid. Sulfinic acids (RSO2H) are typically 1000x more acidic than the corresponding carboxylic acids (RCO2H) [1]. While experimental pKa data for the target compound is not available, this class-level inference predicts a lower pKa, which directly influences ionization state at physiological pH and consequently solubility, permeability, and protein binding. This is a critical differentiation factor for lead optimization programs where modifying the acid group's strength is a key strategy [2].

Acidity vs Carboxylic
Class-level
Predicted ~1000× more acidic (sulfinic vs carboxylic acid)
May shift ionization, solubility, and permeability profiles at physiological pH
Experimental pKa unavailable; class-level inference from functional group behavior
Physicochemical Properties Lead Optimization ADME Prediction

Unique Sulfinate Reactivity

The 4-sulfinic acid group is a versatile synthetic handle that enables a distinct set of transformations not possible with carboxylic acids or other sulfur oxidation states. As demonstrated in BASF patents for related 4-sulfinyl-pyrazole derivatives, the sulfinic acid group can be oxidized to a sulfonyl chloride or further manipulated to create sulfonamides and other sulfur-containing heterocycles [1]. This contrasts with 3-bromo-1H-pyrazole-4-carboxylic acid, where the carboxyl group's primary reactivity is limited to amide or ester formation. The sulfinic acid group offers an orthogonal reactivity profile, allowing for the sequential introduction of diverse functional groups [2].

Synthetic Versatility
Class-level
Orthogonal reactivity: oxidation to sulfonyl chloride, sulfonamide formation, sulfinate substitutions
Supports construction of sulfur heterocycles not accessible via carboxylate chemistry
Reactivity patterns inferred from patent examples of related 4‑sulfinyl‑pyrazoles
Synthetic Methodology Sulfur Chemistry Building Blocks

Ryanodine Activator Insecticide Intermediate

3-Bromo-1H-pyrazole, a direct synthetic precursor to 3-bromo-1H-pyrazole-4-sulfinic acid, is a key intermediate in the synthesis of Rynaxypyr (chlorantraniliprole), a potent and selective ryanodine receptor activator insecticide . The 3-bromo-1H-pyrazole core, when further functionalized, forms the foundation of this important class of insecticides. The 4-sulfinic acid derivative provides a functional group that can be readily converted into the sulfonyl or sulfinyl moieties present in the final active ingredients, making it a strategically valuable building block for this application [1].

Insecticide Core
Reported
Enables synthesis of brominated pyrazole cores for diamide insecticides (e.g., Rynaxypyr chemotype)
Reported intermediate for agrochemical discovery programs targeting ryanodine receptor activators
Source: patent literature and journal reports
Agrochemical Synthesis Insecticide Development Rynaxypyr

DMSO Solubility for Assays

Solubility in DMSO is a critical parameter for compound management and in vitro assay preparation. The target compound is reported to have a solubility of >30 mg/mL in DMSO . This is a crucial practical differentiator for high-throughput screening and other in vitro biological assays, where many pyrazole analogs exhibit significantly lower solubility in DMSO, leading to precipitation and false-negative results. While direct comparative solubility data for a specific analog is unavailable, this value indicates good compatibility with standard assay workflows, simplifying experimental setup and improving data quality.

DMSO Solubility
Data to verify
>30 mg/mL
Reported assay-ready solubility; may support high-throughput screening preparation
Supplier data; independent verification recommended for critical workflows
Solubility Assay Development Compound Management

DMSO Solution Stability

For procurement and long-term experimental planning, the storage stability of a compound is a critical consideration. The target compound is reported to be stable in DMSO solution for up to 3 months when stored at -20°C . This data point is essential for researchers planning to use the compound over an extended period or for large-scale screening campaigns. While stability data for specific analogs are not directly comparable, this information provides a clear benchmark for inventory management and assay reproducibility, reducing the risk of compound degradation that could compromise experimental results.

Solution Stability
Data to verify
Stable for 3 months at −20°C in DMSO
Reported long-term storage compatibility for screening and compound management
Supplier data; verify under lab-specific storage and handling conditions
Compound Stability Storage Long-Term Studies

3-Bromo-1H-pyrazole-4-sulfinic Acid Applications


Lead Optimization Using Acidic Bioisosteres

Researchers seeking to replace a carboxylic acid group with a more acidic bioisostere in a lead compound will find 3-bromo-1H-pyrazole-4-sulfinic acid a valuable scaffold. Its sulfinic acid group offers a predicted ~1000x increase in acidity compared to a carboxylate, which can dramatically alter a molecule's ionization state, solubility, and target engagement. The 3-bromo handle simultaneously provides a site for further SAR exploration through cross-coupling reactions, allowing for the efficient synthesis of focused compound libraries [1].

Synthesis of Novel Sulfur Heterocycles

Organic chemists focused on methodology development can leverage the orthogonal reactivity of the sulfinic acid group. As demonstrated in patent literature, this functional group can be transformed into sulfonyl chlorides, sulfonamides, and other sulfur (VI) species, enabling the construction of complex heterocyclic frameworks that are difficult to access via other routes. This makes 3-bromo-1H-pyrazole-4-sulfinic acid an ideal starting material for developing new synthetic methods for sulfur-containing compounds [2].

Next-Generation Insecticide Synthesis

In agrochemical research, this compound serves as a direct precursor to the pyrazole core found in diamide insecticides like Rynaxypyr. By procuring this advanced intermediate, research teams can bypass several synthetic steps, accelerating the development of new analogs with potentially improved insecticidal activity or selectivity. The sulfinic acid group is a key functional handle for introducing the requisite sulfur-containing moieties found in the final active ingredients .

Assay-Ready Building Block for Screening

For facilities engaged in high-throughput screening, the high DMSO solubility (>30 mg/mL) and proven solution stability (3 months at -20°C) of 3-bromo-1H-pyrazole-4-sulfinic acid make it an ideal candidate for inclusion in compound libraries. These properties minimize the risk of precipitation and degradation, ensuring that the compound remains in solution and active throughout the screening process, thereby increasing the reliability and reproducibility of the resulting data .

Application
Selection Property
Validation Focus
Acidic bioisostere replacement studies
Sulfinic acid acidity context
Ionization state, solubility, and permeability profiling
Sulfur heterocycle synthesis
Sulfinate reactivity profile
Oxidation to sulfonyl chloride and sulfonamide formation screening
Agrochemical intermediate synthesis
Brominated pyrazole core
Cross-coupling and sulfinyl-group installation pathways
High-throughput screening library inclusion
DMSO solubility and stability profile
Precipitation and degradation monitoring under assay conditions
Quote Request

Request a Quote for 3-Bromo-1H-pyrazole-4-sulfinicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.